2-bromo-5-methoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-5-methoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. It is characterized by the presence of a bromine atom, a methoxy group, and an isoxazole moiety attached to a benzamide core. This compound is of interest due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-methoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Methoxylation: The methoxy group is introduced via nucleophilic substitution, often using methanol and a suitable base.
Isoxazole Formation: The isoxazole ring is synthesized through a cycloaddition reaction involving an appropriate nitrile oxide and an alkyne or alkene.
Amidation: The final step involves the formation of the benzamide linkage through a reaction between the brominated methoxybenzene derivative and an amine or amide source
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-bromo-5-methoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group, and the isoxazole ring can undergo reduction under specific conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aniline derivative, while oxidation of the methoxy group can produce a benzoic acid derivative .
Scientific Research Applications
2-bromo-5-methoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-bromo-5-methoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Receptor Interaction: Acting as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
DNA Intercalation: Interacting with DNA to affect gene expression and cellular functions
Comparison with Similar Compounds
Similar Compounds
2-bromo-5-methoxyaniline: Similar structure but with an amine group instead of the benzamide linkage.
2-bromo-5-methoxybenzoic acid: Contains a carboxylic acid group instead of the isoxazole moiety.
2-bromo-5-methoxybenzamide: Lacks the isoxazole ring, making it less complex .
Uniqueness
2-bromo-5-methoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide is unique due to the presence of the isoxazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-bromo-5-methoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O3/c1-8-9(7-16-19-8)6-15-13(17)11-5-10(18-2)3-4-12(11)14/h3-5,7H,6H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFVDNQJMSZMDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CNC(=O)C2=C(C=CC(=C2)OC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.